NS13001

Autophagy ATG4B inhibitor Protease selectivity

Choose S130 for experiments requiring specific ATG4B inhibition without off-target protease activity. Its selectivity over cysteine, aspartate, and serine proteases ensures phenotypes are attributed to ATG4B. With an IC50 of 3.24 µM and in vivo validation at 20 mg/kg, it is a superior tool over tioconazole, Ebselen, or NSC185058. High DMSO solubility supports flexible assay design.

Molecular Formula C24H25N3O2
Molecular Weight 387.5 g/mol
Cat. No. B10775244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNS13001
Molecular FormulaC24H25N3O2
Molecular Weight387.5 g/mol
Structural Identifiers
SMILESCCN(CC)CCCNC(=O)C1=CN=C2C3=C1C=CC=C3C4=CC=CC=C4C2=O
InChIInChI=1S/C24H25N3O2/c1-3-27(4-2)14-8-13-25-24(29)20-15-26-22-21-17(11-7-12-18(20)21)16-9-5-6-10-19(16)23(22)28/h5-7,9-12,15H,3-4,8,13-14H2,1-2H3,(H,25,29)
InChIKeyDZUCZYXRADUTMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-(diethylamino)propyl]-8-oxo-10-azatetracycloheptadeca-octaene-12-carboxamide (S130) Procurement Overview: A Quantitative ATG4B Inhibitor for Autophagy Research


N-[3-(diethylamino)propyl]-8-oxo-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17),14-octaene-12-carboxamide, commonly designated as S130 (CAS 1160852-22-1), is a small-molecule inhibitor of the autophagy-related cysteine protease ATG4B [1]. The compound features a dibenzo[de,g]quinoline scaffold with a diethylamino propyl carboxamide side chain [2]. S130 exhibits an IC50 of 3.24 µM against ATG4B and demonstrates selectivity over multiple cysteine, aspartate, and serine proteases [1]. The compound suppresses autophagic flux by attenuating LC3-II delipidation on autolysosomes without impairing autophagosome-lysosome fusion [2], distinguishing its mechanism from late-stage autophagy inhibitors such as chloroquine.

Why S130 (N-[3-(diethylamino)propyl]-8-oxo-10-azatetracycloheptadeca-octaene-12-carboxamide) Cannot Be Replaced by Other ATG4B Inhibitors in Autophagy Research


ATG4B inhibitors exhibit substantial heterogeneity in potency, selectivity, and mechanism of action, precluding simple interchangeability. Reported ATG4B inhibitors span IC50 values from 189 nM (Ebselen) to 51 µM (NSC185058), with varying selectivity profiles and divergent effects on autophagic flux [1]. The unique dibenzo[de,g]quinoline scaffold of S130 confers a distinct binding mode and pharmacological profile that cannot be assumed for compounds with dissimilar core structures [2]. Direct comparative data demonstrate that inhibitors within the same nominal target class differ markedly in potency, cellular efficacy, and in vivo activity [1]. Selection of a specific ATG4B inhibitor for experimental use therefore requires evaluation of quantitative performance parameters rather than class-level assumptions.

S130 (N-[3-(diethylamino)propyl]-8-oxo-10-azatetracycloheptadeca-octaene-12-carboxamide) Quantitative Differentiation Evidence: Head-to-Head ATG4B Inhibitor Comparisons


S130 Exhibits Protease Selectivity Not Demonstrated for Tioconazole

S130 demonstrates target selectivity across a panel of proteases including cysteine proteases (CASP3, CASP8, CASP9), aspartate proteases (CTSD, CTSE), and serine proteases (thrombin, factor Xa, plasmin, kallikrein), with no significant inhibition of these off-target enzymes reported at tested concentrations [1]. In contrast, tioconazole inhibits both ATG4A and ATG4B with IC50 values of 1.3 µM and 1.8 µM respectively [2], demonstrating broader ATG4 isoform activity without reported selectivity data against other protease families.

Autophagy ATG4B inhibitor Protease selectivity Cysteine protease

S130 Demonstrates 15.7-Fold Higher Potency Than NSC185058 in ATG4B Inhibition

S130 inhibits ATG4B with an IC50 of 3.24 µM in biochemical assays [1]. NSC185058, an earlier ATG4B antagonist, exhibits an IC50 of 51 µM under comparable in vitro ATG4B activity assay conditions [2]. This represents a 15.7-fold difference in potency.

Autophagy ATG4B inhibitor IC50 comparison Potency

S130 Exhibits 7.6-Fold Higher Potency Than LV-320 Against ATG4B

S130 inhibits ATG4B with an IC50 of 3.24 µM [1]. LV-320, a styrylquinoline-derived ATG4B chemical probe, exhibits an IC50 of 24.5 µM in ATG4B cleavage assays [2]. This represents a 7.6-fold higher potency for S130.

Autophagy ATG4B inhibitor IC50 comparison Chemical probe

S130 Demonstrates In Vivo Tumor Growth Inhibition in Colorectal Cancer Xenograft Model

S130 administered at 20 mg/kg daily via intraperitoneal injection for 3 weeks suppressed tumor growth in colorectal cancer xenograft models, with distribution into tumor tissues confirmed in vivo and no reported adverse effects on vital organs [1]. NSC185058 also demonstrated negative impact on osteosarcoma tumor development in vivo, though with an IC50 approximately 15.7-fold higher than S130 [2]. Ebselen, while exhibiting higher potency (IC50 = 189 nM), acts through covalent oxidative modification at Cys74 and induces ATG4B oligomerization via Cys292/Cys361, representing a fundamentally different irreversible mechanism [3].

Autophagy ATG4B inhibitor In vivo efficacy Colorectal cancer

S130 Exhibits High DMSO Solubility Enabling Flexible Experimental Formulation

S130 demonstrates DMSO solubility of 125 mg/mL (322.61 mM with ultrasonic assistance) . This solubility enables preparation of concentrated stock solutions for in vitro and cell-based assays with minimal organic solvent exposure. Comparable ATG4B inhibitors including NSC185058, LV-320, and tioconazole do not have reported DMSO solubility data from the same source, limiting direct quantitative comparison. This solubility value serves as a practical procurement consideration for experimental planning.

Solubility DMSO solubility Formulation In vitro assay

S130 Exhibits Differential Cytotoxicity Across Cancer Cell Lines

S130 induces cell death across multiple cancer cell lines with differential sensitivity: HeLa cells (IC50 = 16.1 µM), HCT116 colorectal cancer cells (IC50 = 9.0 µM), and HL60 leukemia cells (IC50 = 4.7 µM) after 48-hour exposure . Cytotoxicity occurs at doses higher than 6.3 µM and is not mediated through necroptosis. Comparative cytotoxicity data for other ATG4B inhibitors in the same cell lines under identical conditions are not available, limiting direct quantitative comparison.

Cytotoxicity Cancer cell lines IC50 Autophagy

S130 (N-[3-(diethylamino)propyl]-8-oxo-10-azatetracycloheptadeca-octaene-12-carboxamide) Validated Research and Industrial Application Scenarios


Mechanistic Dissection of ATG4B-Specific Autophagy Pathways

S130 is suited for experiments requiring specific ATG4B inhibition without confounding off-target protease activity. The compound's demonstrated selectivity across cysteine proteases (CASP3, CASP8, CASP9), aspartate proteases (CTSD, CTSE), and serine proteases (thrombin, factor Xa, plasmin, kallikrein) [1] enables researchers to attribute observed autophagy phenotypes specifically to ATG4B inhibition rather than broader protease modulation. This contrasts with tioconazole, which inhibits both ATG4A and ATG4B (IC50 1.3 µM and 1.8 µM respectively) [2].

In Vivo Autophagy Research Requiring Demonstrated Tumor Tissue Distribution

S130 provides a validated in vivo chemical tool for autophagy studies in cancer models. The compound distributes into tumor tissues following systemic administration and suppresses colorectal cancer xenograft growth at 20 mg/kg daily i.p. dosing over 3 weeks, with reported safety on vital organs [1]. This contrasts with NSC185058, which requires substantially higher concentrations due to its lower potency (IC50 = 51 µM) [2], and Ebselen, which acts through an irreversible covalent oxidative mechanism that may limit its utility as a reversible probe [3].

High-Throughput Screening and Cell-Based Autophagy Assays Requiring Concentrated Stock Solutions

S130's high DMSO solubility of 125 mg/mL (322.61 mM with ultrasonic assistance) [1] enables preparation of concentrated stock solutions suitable for high-throughput screening applications and cell-based assays requiring minimal organic solvent exposure. This physical property supports flexible experimental design and reduces vehicle-related artifacts in sensitive autophagy flux measurements.

Colorectal Cancer Autophagy Research with Defined Cell Line Sensitivity Parameters

S130 exhibits quantified differential cytotoxicity in HCT116 colorectal cancer cells (IC50 = 9.0 µM, 48-hour exposure) at concentrations above 6.3 µM, without inducing necroptosis [1]. This defined dose-response relationship in a colorectal cancer model provides a quantitative benchmark for researchers investigating ATG4B as a therapeutic target or studying autophagy modulation in colorectal cancer biology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for NS13001

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.